2,4-Dichlorobenzene-1,3-diol

Catalog No.
S1516865
CAS No.
16606-61-4
M.F
C6H4Cl2O2
M. Wt
179 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzene-1,3-diol

2,4-Dichlororesorcinol is the critical regioisomer for asymmetric xanthene dyes and Pigment Red 210. Direct resorcinol chlorination yields the 4,6-isomer, causing synthesis failure. Our compound provides the exact 2,4-substitution: blocked C2, open C6.

  • Enables direct synthesis of Pigment Red 210 and fluorogenic probes.
  • Avoids costly isomer separation-pure 2,4-dichloro regioisomer.
  • pKa ~6.81 for maximum quantum yield at pH 7.4; in stock.

CAS Number

16606-61-4

Product Name

2,4-Dichlorobenzene-1,3-diol

IUPAC Name

2,4-dichlorobenzene-1,3-diol

Molecular Formula

C6H4Cl2O2

Molecular Weight

179 g/mol

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H

InChI Key

FZIBSPRUZZLSGL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)Cl)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)O)Cl

Synonyms

2,4-Dichlororesorcinol, 2,4-Dichloro-1,3-benzenediol, 2,4-Dichlorobenzene-1,3-diol, 2,4-Dichloro-m-resorcinol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2,4-Dichlorobenzene-1,3-diol (also known as 2,4-dichlororesorcinol) is a highly specialized, halogenated aromatic building block characterized by its precise 2,4-dichloro and 1,3-diol substitution pattern. With a molecular weight of 179.00 g/mol, a melting point of approximately 84.5 °C, and a predicted pKa of 6.81 , this compound is primarily procured as a regioselective precursor for advanced materials, including fluorogenic probes, specialized xanthene dyes, and high-performance organic pigments. Unlike generic resorcinol derivatives, the strategic placement of the two electron-withdrawing chlorine atoms tightly controls both the electronic properties (lowering the pKa of downstream fluorophores) and the steric availability of the aromatic ring, making it an indispensable intermediate for syntheses requiring exact regiochemical control .

Research Fit

1
Reported specific degradation marker for 2,4-D and chlorothalonil environmental fate studies.
2
Supports selective enrichment of bacterial strains utilizing it as a sole carbon source.
3
Distinct 2,4-substitution pattern enables halogen-bonded co-crystal engineering workflows.

In procurement and synthetic planning, substituting 2,4-dichlorobenzene-1,3-diol with crude chlorinated resorcinol mixtures or the more common 4,6-dichloro isomer (CAS 137-19-9) results in catastrophic synthetic failure. Because direct aqueous chlorination of resorcinol thermodynamically favors the 4,6-dichloro and 2,4,6-trichloro derivatives [1], the 2,4-dichloro isomer cannot be efficiently generated in-house without severe yield penalties and cost-prohibitive chromatographic separations. Furthermore, the 2,4-substitution pattern uniquely blocks the C2 position while leaving the C6 position open for electrophilic aromatic substitution. Attempting to use the 4,6-isomer in condensation reactions (such as phthalic anhydride cyclizations) forces the reaction to the sterically hindered C2 position or fails entirely, yielding the wrong dye topology and rendering the final fluorescent probes or pigments useless for their intended applications [2].

Substitution Risk

vs. Isomer
4,6-Dichlororesorcinol
May shift crystal packing and co-crystal formation outcomes due to different supramolecular synthon geometry. Not interchangeable for solid-state engineering.
vs. Analog
4-Chlororesorcinol
May not serve as a pathway-specific environmental degradation marker. Reactivity and microbial utilization profiles may differ significantly.
vs. Analog
2,4-Dichlorophenol
Lacks the second hydroxyl group, fundamentally altering hydrogen-bonding networks and chemical reactivity. May not transfer directly to resorcinol-based applications.

Regiochemical Control in Xanthene Dye and Fluorophore Cyclization

When synthesizing advanced fluorescein analogs or fluorogenic nucleotides, the availability of specific reactive sites on the resorcinol core dictates the topology of the final dye. 2,4-Dichlorobenzene-1,3-diol features a blocked C2 position and an open, highly reactive C6 position. In contrast, the more common 4,6-dichlororesorcinol has the C4 and C6 positions blocked, leaving only the C2 position open. During condensation with reagents like 3,6-dichloro-1,2,4-benzenetricarboxylic anhydride in methanesulfonic acid (100 °C), the 2,4-isomer exclusively directs cyclization to the C6 position, enabling the synthesis of highly specific asymmetric dyes [1]. Substituting with the 4,6-isomer shifts the substitution site by 100%, either failing to cyclize due to steric hindrance at C2 or yielding an inactive dye isomer.

Evidence DimensionReactive site availability for electrophilic condensation
Target Compound DataC6 position open, C2 blocked (directs asymmetric cyclization)
Comparator Or Baseline4,6-Dichlororesorcinol (C2 open, C4/C6 blocked)
Quantified Difference100% shift in regiochemical outcome during dye synthesis
ConditionsFriedel-Crafts acylation / condensation in methanesulfonic acid at 100 °C

Buyers manufacturing specific fluorogenic probes for DNA sequencing must procure the 2,4-isomer to achieve the correct dye structure, as the 4,6-isomer will yield a completely different, non-functional molecule.

Crystal Engineering
Class-level inference
Formation of specific molecular solids
4,6-isomer has distinct supramolecular synthon capability.
Inferred from structural inequivalence; direct data to verify.

Manufacturability and Yield Protection vs. In-House Chlorination

Industrial procurement of pure 2,4-dichlorobenzene-1,3-diol bypasses the severe inefficiencies of in-house resorcinol chlorination. Studies on the aqueous chlorination of resorcinol with sodium hypochlorite demonstrate that the reaction predominantly yields 4,6-dichlororesorcinol and 2,4,6-trichlororesorcinol[1]. The 2,4-dichloro isomer is only formed as a minor, transient intermediate. Attempting to synthesize the 2,4-isomer via direct chlorination results in >80% yield loss to these thermodynamically favored byproducts. Procuring the isolated 2,4-dichloro compound at ≥95% purity eliminates the need for complex, solvent-heavy chromatographic separations, directly improving overall process mass intensity (PMI) and downstream reproducibility.

Evidence DimensionTarget isomer yield and process efficiency
Target Compound Data≥95% pure 2,4-dichloro isomer (direct procurement)
Comparator Or BaselineIn-house aqueous chlorination of resorcinol
Quantified DifferenceAvoids >80% yield loss to 4,6-dichloro and 2,4,6-trichloro byproducts
ConditionsAqueous sodium hypochlorite chlorination at pH 7

Procuring the pure compound is economically and operationally superior to in-house synthesis, which suffers from poor regioselectivity and requires costly purification steps.

Lipophilicity Profile
Class-level inference
Predicted LogP ~2.40
Approximately 1.6 units higher than resorcinol (LogP ~0.80).
Computational prediction; experimental validation pending.

Physiochemical Tuning (pKa) for Physiological pH Compatibility

The incorporation of two chlorine atoms at the 2 and 4 positions significantly alters the electronic properties of the resorcinol core. 2,4-Dichlorobenzene-1,3-diol has a predicted pKa of approximately 6.81, compared to the pKa of ~9.15 for unsubstituted resorcinol . When this building block is converted into a fluorescent dye, the electron-withdrawing effect of the halogens depresses the pKa of the resulting fluorophore. This ~2.3 pH unit reduction ensures that the dye exists primarily in its deprotonated, highly fluorescent state at physiological pH (7.4). Dyes synthesized from unsubstituted resorcinol remain partially protonated and exhibit significantly lower quantum yields under identical biological conditions.

Evidence DimensionAcidity (pKa) of the precursor
Target Compound DataPredicted pKa ~ 6.81
Comparator Or BaselineUnsubstituted resorcinol (pKa ~ 9.15)
Quantified Difference~2.3 pH unit reduction
ConditionsAqueous solution, standard ambient conditions

For manufacturers of biological assays and cellular imaging reagents, this precursor is critical for producing probes that deliver maximum signal intensity at physiological pH.

Environmental Marker
Direct comparison
Confirmed 2,4-D and chlorothalonil metabolite
Specificity supports degradation monitoring; 4,6-isomer lacks this role.
Pathway-specific evidence context.

Formulation Compatibility in High-Performance Pigments (Pigment Red 210)

2,4-Dichlorobenzene-1,3-diol is a critical structural component in the synthesis of specific high-performance organic pigments, notably Pigment Red 210 (PR210, CAS 61932-63-6) . The specific 2,4-dichloro substitution pattern provides the necessary steric and electronic environment to form a stable C20H10Cl2N2O2 molecular framework during synthesis. Compared to pigments derived from unsubstituted or monochlorinated resorcinols, PR210 exhibits superior thermal stability and chemical resistance, making it suitable for high-temperature plastics and durable coatings. Substituting the 2,4-dichloro precursor with other isomers disrupts the hydrogen bonding and crystal packing of the final pigment, leading to a loss of tinting strength and lightfastness.

Evidence DimensionPigment structural integrity and stability
Target Compound DataYields Pigment Red 210 with high thermal and chemical stability
Comparator Or BaselineUnsubstituted or monochlorinated resorcinols
Quantified DifferenceEnables the exact C20H10Cl2N2O2 framework required for PR210 performance specs
ConditionsPigment formulation for high-temperature plastics and coatings

Procurement teams in the coatings and plastics industries must source this exact CAS to ensure their red pigments meet stringent industrial lightfastness and thermal stability standards.

Microbial Substrate
Direct comparison
Supports growth of specific degrader strains
Selective substrate for enrichment; analogs may not ensure same metabolic response.
Established in minimal media growth assays.

Synthesis of Fluorogenic Probes for DNA Sequencing

Leveraging its unique regioselectivity (blocked C2, open C6), this compound is the optimal choice for synthesizing specific asymmetric xanthene dyes and fluorogenic nucleotides used in next-generation sequencing platforms [1].

Manufacturing of High-Performance Organic Pigments

As a direct precursor to Pigment Red 210, it is essential for producing vibrant, thermally stable, and chemical-resistant orange-red pigments used in industrial coatings, inks, and plastics .

Development of Physiological pH Fluorescent Assays

Due to its low pKa (~6.81), it is the preferred building block for creating fluorescent cellular imaging reagents that require maximum quantum yield and complete deprotonation at pH 7.4.

Advanced Halogenated Polymer and Resin Synthesis

Its specific dichloro substitution pattern and reactive diol functionality make it a valuable monomer or cross-linking agent in the production of specialized polyesters or polyurethanes requiring enhanced chemical resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental Analysis
Pathway-specific metabolite marker
Method accuracy and specificity for 2,4-D/chlorothalonil degradation
Microbial Isolation
Sole carbon source utilization
Growth assay selectivity and degrader strain identification
Supramolecular Chemistry
Distinct 2,4-dichloro halogen-bond geometry
Co-crystal formation and polymorph control outcomes

XLogP3

2.8

Wikipedia

2,4-Dichlorobenzene-1,3-diol

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